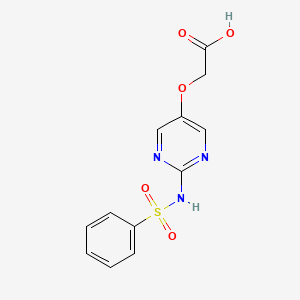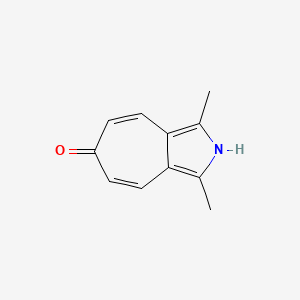
N-(3-Methoxybenzoyl)glycine hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Methoxybenzoyl)glycine hydrazide is an organic compound that belongs to the class of acyl hydrazides This compound is characterized by the presence of a hydrazide functional group attached to a glycine moiety, which is further substituted with a 3-methoxybenzoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxybenzoyl)glycine hydrazide typically involves the reaction of N-(3-Methoxybenzoyl)glycine with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction proceeds as follows:
- Dissolve N-(3-Methoxybenzoyl)glycine in ethanol.
- Add hydrazine hydrate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
N-(3-Methoxybenzoyl)glycine hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted hydrazides or other derivatives.
科学研究应用
N-(3-Methoxybenzoyl)glycine hydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(3-Methoxybenzoyl)glycine hydrazide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- N-(3-Methoxybenzyl)glycine
- N-(2-Naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide (GlyH-101)
Uniqueness
N-(3-Methoxybenzoyl)glycine hydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity profiles, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
330470-71-8 |
|---|---|
分子式 |
C10H13N3O3 |
分子量 |
223.23 g/mol |
IUPAC 名称 |
N-(2-hydrazinyl-2-oxoethyl)-3-methoxybenzamide |
InChI |
InChI=1S/C10H13N3O3/c1-16-8-4-2-3-7(5-8)10(15)12-6-9(14)13-11/h2-5H,6,11H2,1H3,(H,12,15)(H,13,14) |
InChI 键 |
ZBXOEGQUYXAUCQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C(=O)NCC(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Oxo-4-[2-[3-(4-propan-2-yloxyphenyl)propanoyl]hydrazinyl]butanoic acid](/img/structure/B14167448.png)
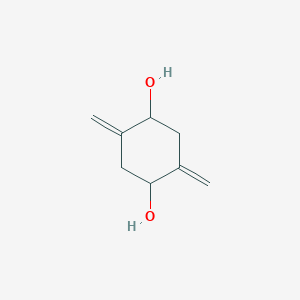
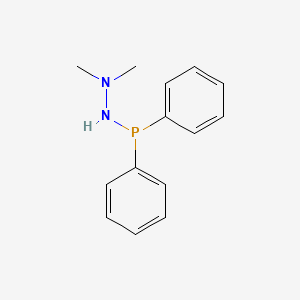

![Acetamide, N,N'-[2-[[2-[bis[(4-methoxyphenyl)methyl]amino]-4,6-diethoxy-5-pyrimidinyl]thio]-4,6-pyrimidinediyl]bis-](/img/structure/B14167480.png)

![Urea, N-(2,6-dichlorophenyl)-N'-[3-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-piperidinyl]phenyl]-](/img/structure/B14167493.png)

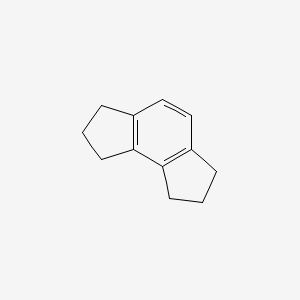

![2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane](/img/structure/B14167519.png)
